

2-Nitrobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **2-Nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **2-Nitrobenzoic acid** (o-nitrobenzoic acid), an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Core Properties of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is an aromatic compound featuring both a carboxylic acid and a nitro functional group in the ortho position.^[1] This substitution pattern dictates its chemical reactivity and physical characteristics. It appears as a yellowish-white to off-white crystalline powder with a notably sweet taste.^{[2][3]}

General and Physical Properties

The fundamental properties of **2-Nitrobenzoic acid** are summarized in the tables below. These values represent a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the sample.

Table 1: General Properties of 2-Nitrobenzoic Acid

Property	Value	Reference(s)
IUPAC Name	2-Nitrobenzoic acid	[2]
Synonyms	o-Nitrobenzoic acid, 1-Carboxy-2-nitrobenzene	[2]
CAS Number	552-16-9	
Molecular Formula	C ₇ H ₅ NO ₄	
Molar Mass	167.12 g/mol	
Appearance	Yellowish-white to off-white crystalline powder	

Table 2: Physical Properties of **2-Nitrobenzoic Acid**

Property	Value	Reference(s)
Melting Point	146-148 °C	
	147.5 °C	
	145-151 °C	
Boiling Point	~295.7 °C (rough estimate)	
	~340.7 °C at 760 mmHg	
Density	1.468 g/cm ³	
	1.58 g/cm ³	
Acidity (pKa)	2.16 (at 18 °C)	
Enthalpy of Combustion (ΔcH°solid)	-3071.00 ± 0.63 kJ/mol	

Table 3: Solubility of **2-Nitrobenzoic Acid**

Solvent	Solubility	Reference(s)
Water	6.8 g/L	
	7.8 g/L	
Methanol	Soluble (1g / 2.5mL)	
Ethanol	Soluble (1g / 3mL)	
Acetone	Soluble (1g / 2.5mL)	
Diethyl Ether	Soluble (1g / 4.5mL)	
Chloroform	Soluble (1g / 220mL)	
Benzene	Very slightly soluble	
Carbon Disulfide	Very slightly soluble	

Chemical Properties and Reactivity

Acidity

With a pKa of approximately 2.16, **2-Nitrobenzoic acid** is a significantly stronger acid than benzoic acid ($\text{pKa} \approx 4.2$). This increased acidity is due to the electron-withdrawing nature of the ortho-nitro group, which stabilizes the resulting carboxylate anion.

Stability

2-Nitrobenzoic acid is stable under standard room temperature conditions. However, it is incompatible with strong oxidizing agents and strong bases. When heated to decomposition, it can emit toxic fumes containing nitrogen oxides. The compound is likely combustible, though specific flash point data is not readily available. Thermal decarboxylation to form nitrobenzene can occur at elevated temperatures (above 180-210 °C).

Key Reactions

2-Nitrobenzoic acid undergoes reactions characteristic of both carboxylic acids and nitroaromatic compounds.

- Reduction: The nitro group can be readily reduced to an amine, forming anthranilic acid (2-aminobenzoic acid). This is a crucial transformation for the synthesis of various pharmaceuticals and dyes. Common reducing agents include iron in the presence of an acid.
- Esterification: The carboxylic acid group reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding esters.
- Amidation: The carboxylic acid can be converted to an amide, often through an activated intermediate like an acyl chloride.
- Decarboxylation: At high temperatures, **2-Nitrobenzoic acid** undergoes decarboxylation to yield nitrobenzene. This reaction can be studied in high-boiling solvents like glycerol.

Experimental Protocols

The following sections detail generalized methodologies for the characterization and purification of **2-Nitrobenzoic acid**.

Purification by Recrystallization

A common method for purifying **2-Nitrobenzoic acid** involves recrystallization.

- Solvent Selection: The crude acid can be dissolved in a suitable hot solvent system, such as an ethanol/water mixture, benzene, or n-butyl ether.
- Dissolution: Dissolve the solid in a minimum amount of the boiling solvent to create a saturated solution.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb impurities.
- Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly, for instance, in a vacuum desiccator.

Melting Point Determination

The melting point is a key indicator of purity.

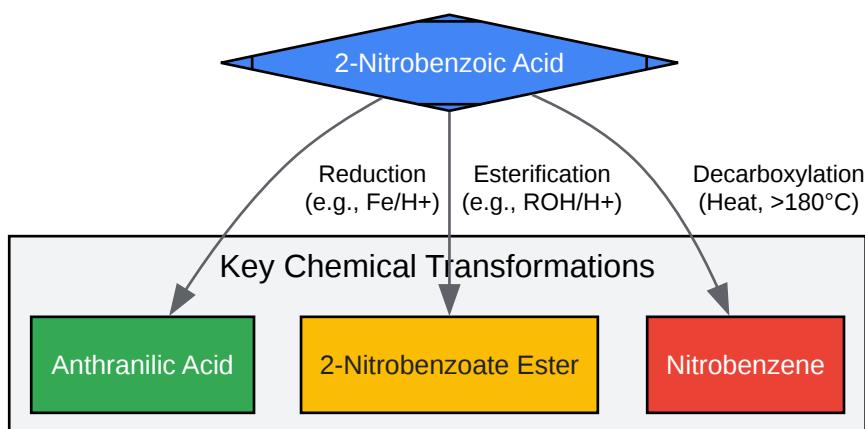
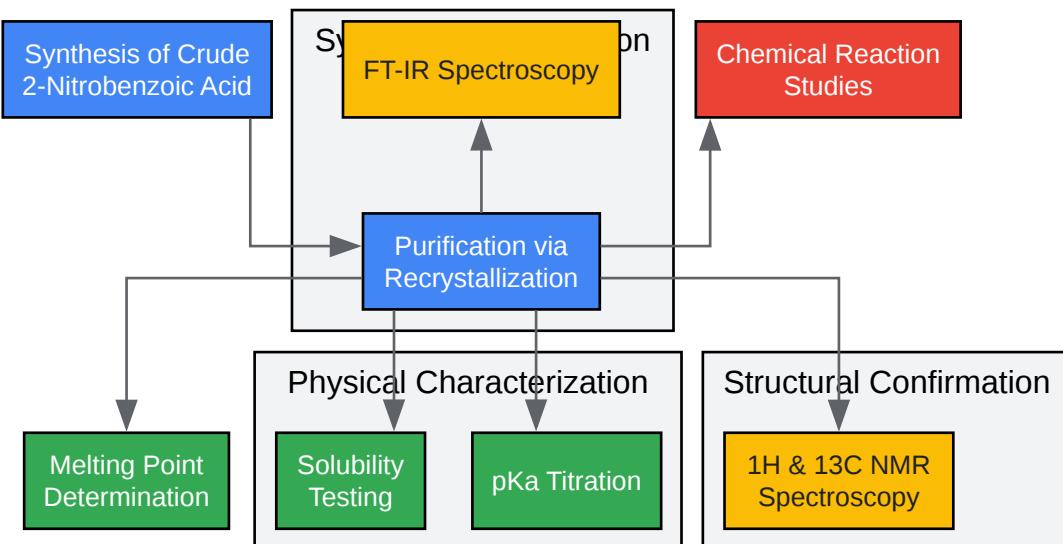
- Sample Preparation: A small amount of the dry, finely powdered **2-Nitrobenzoic acid** is packed into a capillary tube sealed at one end.
- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus) and attached to a calibrated thermometer.
- Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2. A pure sample will exhibit a sharp, narrow melting range (e.g., 0.5-1.0 °C).

pKa Determination by Potentiometric Titration

- Solution Preparation: Prepare a solution of **2-Nitrobenzoic acid** of known concentration (e.g., 0.01 M) in water or a suitable co-solvent. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration: Place the **2-Nitrobenzoic acid** solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments, recording the pH after each addition.
- Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve.
- pKa Calculation: Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection on the curve). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis

FT-IR Spectroscopy (Solid State)



- Sample Preparation (Thin Film): Dissolve a small amount (a few mg) of **2-Nitrobenzoic acid** in a volatile solvent like acetone or methylene chloride. Place a drop of this solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
- Sample Scan: Run the sample scan to obtain the infrared spectrum. Key expected peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of **2-Nitrobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity and resolution.
- Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS at 0 ppm.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical and chemical processes related to **2-Nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- To cite this document: BenchChem. [2-Nitrobenzoic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147310#2-nitrobenzoic-acid-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com